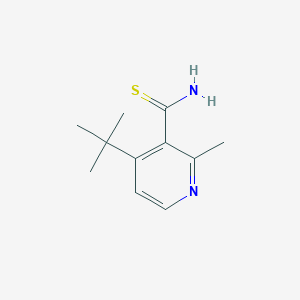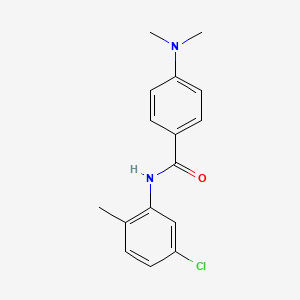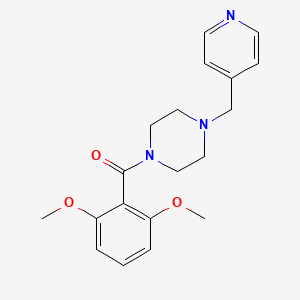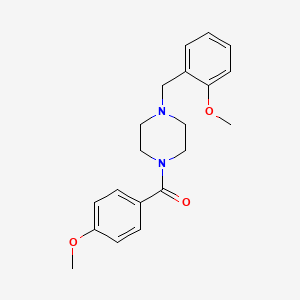
4-tert-butyl-2-methyl-3-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including structures related to 4-tert-butyl-2-methyl-3-pyridinecarbothioamide, involves regioselective and transition-metal-free additions. For instance, a variety of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position have been synthesized through a two-step reaction sequence from 3-substituted pyridine precursors, demonstrating the method's compatibility with multiple functional groups (Rappenglück et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized, highlighting the importance of X-ray crystallographic analysis in determining the configurations and interactions within these molecules. For example, detailed structural analyses have provided insight into the stabilization mechanisms via intramolecular hydrogen bonds and the spatial arrangements due to specific substituents (Çolak et al., 2021).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, with their reactivity influenced by substituents and structural configuration. Studies on compounds like 4-tert-butyl-2-methyl-3-pyridinecarbothioamide contribute to understanding the synthesis pathways and the formation of novel structures through reactions such as nitrile anion cyclization, which leads to the production of N-tert-butyl disubstituted pyrrolidines with high efficiency and selectivity (Chung et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, crystalline structure, and thermal stability, are crucial for the practical application and handling of these compounds. Research into similar pyridine derivatives has revealed that the introduction of tert-butyl groups can significantly affect these properties, leading to insights into how structural modifications can tailor material characteristics for specific applications (Lu et al., 2014).
Chemical Properties Analysis
The chemical behavior of pyridine derivatives, including their reactivity and interaction with various reagents, is a subject of extensive research. Studies have explored the synthesis and antimicrobial evaluation of related compounds, providing a basis for the development of new materials and pharmaceuticals with enhanced performance and selectivity (Salem et al., 2011).
properties
IUPAC Name |
4-tert-butyl-2-methylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-7-9(10(12)14)8(5-6-13-7)11(2,3)4/h5-6H,1-4H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCUUZTEBDLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=S)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-3-pyridinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(cyclopentylcarbonyl)piperidin-4-yl]carbonyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5532232.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol](/img/structure/B5532234.png)



![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5532246.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5532259.png)
![2-[1-(2-ethoxybenzyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5532278.png)
![N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5532290.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]azepane](/img/structure/B5532298.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylpropanamide](/img/structure/B5532300.png)
![3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5532313.png)
![3-(4-fluorophenyl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5532315.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532318.png)